molecular formula C11H10FN B11911575 2-(Aminomethyl)-4-fluoronaphthalene

2-(Aminomethyl)-4-fluoronaphthalene

Cat. No.: B11911575
M. Wt: 175.20 g/mol
InChI Key: PPFOBRPGMNEBDP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 2-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-fluoronaphthalene typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a naphthalene derivative is reacted with an aminomethylating agent in the presence of a fluorinating reagent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction typically produces amines .

Scientific Research Applications

2-(Aminomethyl)-4-fluoronaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)naphthalene: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluoronaphthalene: Lacks the aminomethyl group, affecting its reactivity and applications.

    2-(Aminomethyl)-4-chloronaphthalene:

Uniqueness

2-(Aminomethyl)-4-fluoronaphthalene is unique due to the presence of both the aminomethyl and fluorine substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

(4-fluoronaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10FN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2

InChI Key

PPFOBRPGMNEBDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)CN

Origin of Product

United States

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